1-Monomyristin FAAH Inhibition: IC50 Comparison Against 1-Monopalmitin and 1-Monoarachidin
1-Monomyristin exhibits fatty acid amide hydrolase (FAAH) inhibition with an IC50 value of 18 μM for FAAH activity and 32 μM for 2-oleoylglycerol hydrolysis . In a direct comparative study of saturated MAG analogs, the C14 chain 1-monomyristin demonstrated FAAH inhibition with an IC50 of 32 μM, while the C16 chain analog 1-monopalmitin showed more potent inhibition with an IC50 of 12 μM, and the C20 fully saturated analog 1-monoarachidin showed no inhibition [1]. The C22-chain analog of 1-AG was the most potent tested (IC50 4.5 μM) [1].
| Evidence Dimension | FAAH enzyme inhibition potency (2-oleoylglycerol hydrolysis) |
|---|---|
| Target Compound Data | IC50 = 32 μM (1-monomyristin, C14:0) |
| Comparator Or Baseline | 1-monopalmitin (C16:0): IC50 = 12 μM; 1-monoarachidin (C20:0): no inhibition; C22-1-AG analog: IC50 = 4.5 μM |
| Quantified Difference | 1-Monomyristin is 2.7-fold less potent than 1-monopalmitin (32 vs 12 μM); active while C20 analog is completely inactive |
| Conditions | FAAH enzyme inhibition assay; 2-oleoylglycerol hydrolysis substrate |
Why This Matters
Procurement of 1-monomyristin rather than 1-monopalmitin is essential for studies requiring intermediate FAAH inhibition potency or for comparative structure-activity relationship investigations across the C14-C20 chain length series.
- [1] IAEA INIS. Comparative FAAH inhibition study: 1-monomyristin (IC50 32 μM), 1-monopalmitin (IC50 12 μM), 1-monoarachidin (no inhibition), C22-1-AG analog (IC50 4.5 μM). View Source
